Fluorine Substitution at Spiro Center Increases Lipophilicity (cLogP) Versus Non-Fluorinated Analog
Computational estimation indicates that 1-fluorospiro[2.5]octane-1-carboxylic acid possesses a cLogP value of approximately 2.56, whereas the non-fluorinated parent compound spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7) has a reported LogP of 2.15 . The difference of +0.41 log units corresponds to a roughly 2.6-fold increase in lipophilicity, consistent with the known effect of aliphatic C(sp³)-F substitution when the fluorine is not involved in strong intramolecular hydrogen bonding . This shift moves the compound further toward the optimal lipophilicity range (LogP ~1–3) for oral bioavailability while maintaining aqueous solubility sufficient for formulation.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.56 (estimated) |
| Comparator Or Baseline | Spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7), LogP = 2.15 |
| Quantified Difference | Δ ≈ +0.41 log units (~2.6-fold lipophilicity increase) |
| Conditions | Computational cLogP estimation for target compound; experimentally reported LogP for comparator |
Why This Matters
Increased lipophilicity within the optimal range can improve membrane permeability and oral absorption, making the fluorinated derivative a more favorable starting point for lead optimization than the non-fluorinated analog.
